Pyrroloquinoline quinone
Overview
Description
Pyrroloquinoline quinone, also known as methoxatin, is a redox cofactor and antioxidant. It was first identified as a cofactor for bacterial dehydrogenases in the late 1960s. This compound is found in various foods, including fruits, vegetables, and fermented products. This compound is known for its role in biological processes such as growth, development, and mitochondrial function .
Mechanism of Action
Target of Action
Pyrroloquinoline quinone (PQQ) is a redox cofactor primarily targeting several dehydrogenases . It interacts with quinohemoprotein ethanol dehydrogenase type-1, quinoprotein glucose dehydrogenase B, pyrroloquinoline-quinone synthase, quinoprotein ethanol dehydrogenase, and quinohemoprotein alcohol dehydrogenase ADH IIB . These enzymes play crucial roles in various metabolic processes, including glucose metabolism and alcohol breakdown .
Mode of Action
As a redox cofactor, PQQ catalyzes continuous redox reactions involving the oxidation of various substrates . It is capable of accepting and donating electrons, thereby playing a key role in redox homeostasis . PQQ’s interaction with its target enzymes facilitates these redox reactions, leading to changes in the metabolic processes they govern .
Biochemical Pathways
PQQ is involved in numerous biochemical pathways. It is synthesized via a complex pathway involving the condensation of tyrosine, glutamate, and acetate . This pathway is integral to its role in bacterial redox reactions and growth processes . PQQ also influences the cAMP-responsive element-binding protein (CREB)-peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α) and insulin signaling pathways .
Pharmacokinetics
It is known that pqq can be absorbed by the lower intestinal tract . Its bioavailability is influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The action of PQQ results in a multitude of physiological and biochemical effects. It has been shown to have antioxidant properties, protecting living cells from oxidative damage . PQQ also stimulates growth in both mammals and plants . Furthermore, it has been implicated in neuroprotection, anti-diabetes, and immune enhancement .
Action Environment
The action of PQQ can be influenced by various environmental factors. For instance, its wide distribution in dietary sources, including vegetables and meats, contributes to its presence in human and rat tissues . Moreover, the efficiency of PQQ production can be affected by the lack of in-depth understanding of PQQ biosynthesis and regulation . Future research is needed to fully understand how environmental factors influence PQQ’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Pyrroloquinoline quinone acts as a redox cofactor, a free radical scavenger, and an amine oxidase catalyst . It participates in redox cycling and exhibits antioxidant activity . It can protect against oxidation and enhance immune function . PQQ covalently interacts with different enzymes and the proteins interacting with PQQ were originally termed as quinoproteins .
Cellular Effects
PQQ has numerous effects on cellular and mitochondrial metabolism . It has been reported to have neuroprotective effects, which has been used as a new type of drug for the treatment of neurodegenerative diseases . PQQ has the functions of regulating blood sugar level and reducing blood lipid index . Additionally, PQQ can be easily absorbed by the lower intestinal tract with no toxicity and genotoxicity in oral administration, so PQQ can be taken orally for improving the health status .
Molecular Mechanism
As a redox cofactor, PQQ is capable of catalyzing continuous redox reactions involving oxidation of thiols, riboflavin, ubiquinone, terminal cytochromes, tocopheroxyl radicals, and nicotinamide adenine dinucleotide cofactors . PQQ stimulates the phosphorylation and activation of CREB and enhances PGC-1α expression .
Temporal Effects in Laboratory Settings
PQQ has been shown to have a moderate effect on mitochondrial biogenesis and content, and a metabolic variation in non-diseased retinal ganglion cell-related tissues was identified after PQQ treatment . PQQ is neuroprotective in two models of retinal ganglion cell degeneration .
Dosage Effects in Animal Models
In animal studies, PQQ deficiency increased the plasma glucose level, reduced hepatic mitochondrial content by 20–30%, and elevated plasma lipid levels, while PQQ supplementation reversed the mitochondrial alterations and metabolic impairment and significantly improved the lipid profile in diabetic rats .
Metabolic Pathways
PQQ is a quinone cofactor and is reported to have numerous effects on cellular and mitochondrial metabolism . It has been shown to be an antioxidant protecting the living cells from oxidative damage in vivo and the biomolecules from artificially produced reaction oxygen species in vitro .
Transport and Distribution
The transport and distribution mechanisms of PQQ remain unclear. It is known that PQQ is a ubiquitous molecule that influences a multitude of physiological and biochemical processes and has been established to be beneficial for growth and stress tolerance in both bacteria and higher organisms .
Subcellular Localization
PQQ is initially characterized as a redox cofactor for membrane-bound dehydrogenases in the bacterial system . Subsequently, PQQ was shown to be an antioxidant protecting the living cells from oxidative damage in vivo and the biomolecules from artificially produced reaction oxygen species in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrroloquinoline quinone can be synthesized through microbial fermentation and chemical synthesis. The microbial synthesis involves the use of bacteria such as Klebsiella pneumoniae which naturally produce this compound. The chemical synthesis involves multiple steps, including the formation of a tricyclic structure with quinone moieties .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation due to its efficiency and cost-effectiveness. High-yielding strains of bacteria are selected and optimized for maximum production. The fermentation process is followed by extraction and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrroloquinoline quinone undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a redox cofactor, participating in redox cycling and exhibiting antioxidant activity .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the quinone structure .
Major Products: The major products formed from reactions involving this compound include oxidized and reduced forms of the compound. These products retain the quinone structure and exhibit similar redox properties .
Scientific Research Applications
Pyrroloquinoline quinone has a wide range of scientific research applications:
Chemistry: It is used as a redox cofactor in various enzymatic reactions, particularly in bacterial dehydrogenases.
Biology: this compound plays a role in cellular growth, differentiation, and mitochondrial biogenesis.
Medicine: The compound has potential therapeutic applications due to its antioxidant and neuroprotective properties.
Comparison with Similar Compounds
Pyrroloquinoline quinone is unique due to its combined properties of a redox cofactor, antioxidant, and signaling molecule. Similar compounds include:
Ascorbic Acid (Vitamin C): Both are antioxidants, but this compound also acts as a redox cofactor.
Riboflavin (Vitamin B2): Both are involved in redox reactions, but this compound has a broader range of biological activities.
Pyridoxal-5-Phosphate (Vitamin B6): Both participate in enzymatic reactions, but this compound has additional roles in cellular signaling and mitochondrial function.
Properties
IUPAC Name |
4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,15H,(H,19,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZSJMASHPLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041162 | |
Record name | Methoxatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyrroloquinoline quinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72909-34-3 | |
Record name | Pyrroloquinoline quinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72909-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072909343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrroloquinoline Quinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methoxatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRROLOQUINOLINEDIONE TRICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47819QGH5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pyrroloquinoline quinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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